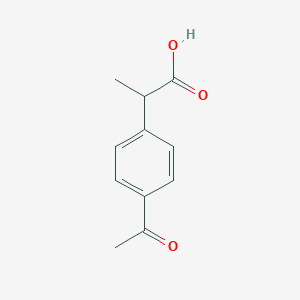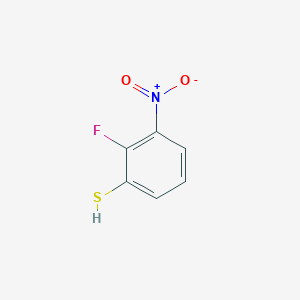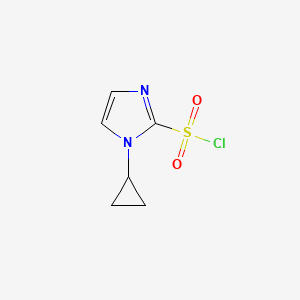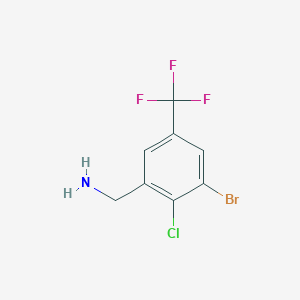
2-Chloropyrimidine-4,5,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloropyrimidine-4,5,6-triamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrimidine-4,5,6-triamine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . This method ensures a high recovery rate and cost efficiency.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using phosphorus oxychloride and subsequent purification steps to ensure high purity and yield. The use of organic solvents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Chloropyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of aminopyrimidine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Condensation Reactions: It can react with aldehydes and ketones to form fused pyrimidine derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Amines: Employed in nucleophilic substitution reactions.
Alcohols: Used for quenching reactions.
Organic Solvents: Such as dioxane, used to facilitate reactions and purifications.
Major Products Formed
Aminopyrimidine Derivatives: Formed through nucleophilic substitution.
Fused Pyrimidines: Resulting from condensation reactions with aldehydes and ketones.
科学的研究の応用
2-Chloropyrimidine-4,5,6-triamine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Chloropyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor in certain metabolic pathways, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the chlorine atom.
2,4-Dichloropyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
2,4,6-Trichloropyrimidine: Highly chlorinated derivative with distinct chemical properties.
Uniqueness
2-Chloropyrimidine-4,5,6-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research fields.
特性
分子式 |
C4H6ClN5 |
|---|---|
分子量 |
159.58 g/mol |
IUPAC名 |
2-chloropyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C4H6ClN5/c5-4-9-2(7)1(6)3(8)10-4/h6H2,(H4,7,8,9,10) |
InChIキー |
ICRYITQFENSSDB-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(N=C1N)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


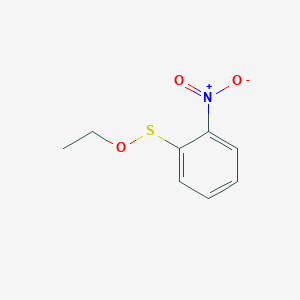

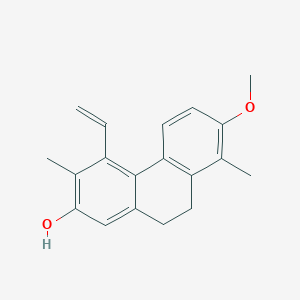

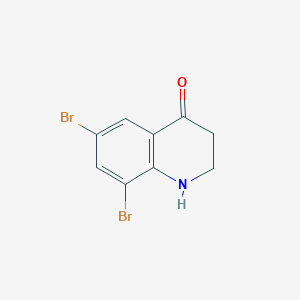
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
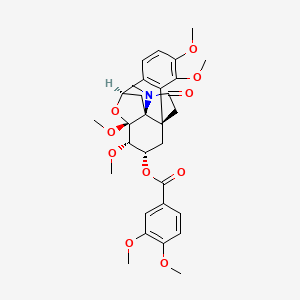
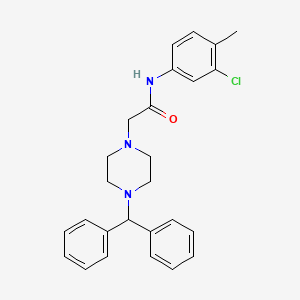
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
